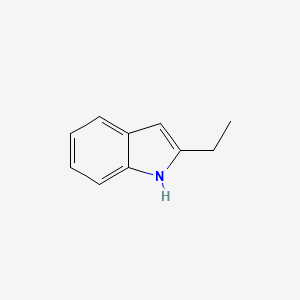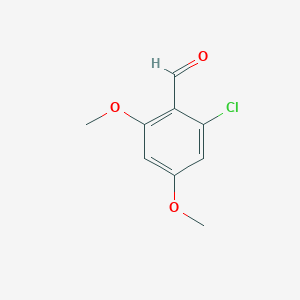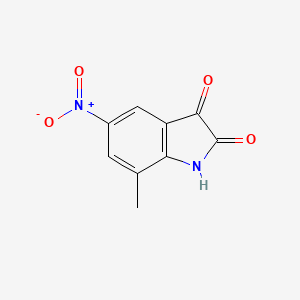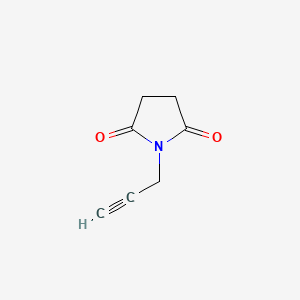
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Overview
Description
“1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 7223-42-9 . It has a molecular weight of 109.17 and its IUPAC name is 1-(2-propynyl)pyrrolidine . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves the slow addition of 3-Bromoprop-l-yne to methylamine at -10 °C . After addition, the mixture is stirred at room temperature overnight, and then distilled on a rectification column to afford the desired product as a colorless oil . Other methods involve using diethyl ether , potassium carbonate in acetone , or aluminum oxide with potassium hydroxide .
Molecular Structure Analysis
The linear structure formula for this compound is C7H11N . The InChI Key is IUGUPWHFLZEPHN-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with 2,3-dimethyl-buta-1,3-diene in the presence of zinc(II) iodide and zinc in dichloromethane . It can also react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in benzene .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.
Scientific Research Applications
Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
- Methods : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
- Results : This method provides a practical two-step synthesis of imidazo[1,2-a]pyridines .
Sonogashira Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : The title compound, which is a useful synthon in Sonogashira cross-coupling reactions .
- Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results : This method provides a practical synthesis of the title compound .
Synthesis of (E)-exo-halomethylene Bicyclic Pyridones
- Field : Organic Chemistry
- Application : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .
- Methods : The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .
- Results : This method provides a practical two-step synthesis of imidazo[1,2-a]pyridines .
Synthon in Sonogashira Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : The title compound is a useful synthon in Sonogashira cross-coupling reactions .
- Methods : It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results : This method provides a practical synthesis of the title compound .
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Field : Medicinal Chemistry
- Application : Recently, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods : The study involved the synthesis and testing of a series of cis-3,4-diphenylpyrrolidine derivatives .
- Results : The study found that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
The compound is classified as dangerous . It has hazard statements including H225, H302, H312, H332, and H314 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-prop-2-ynylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAQRZGKATJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406130 | |
| Record name | SBB039933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione | |
CAS RN |
10478-33-8 | |
| Record name | SBB039933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Propynyl)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



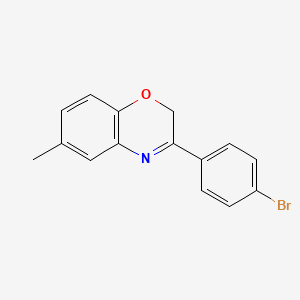

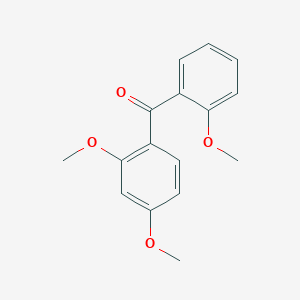
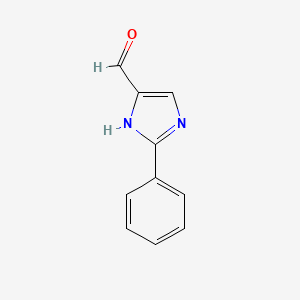
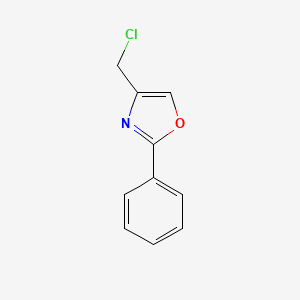
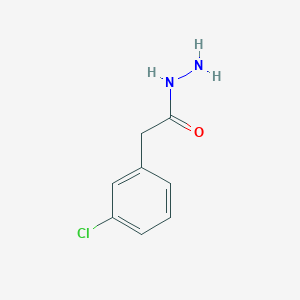
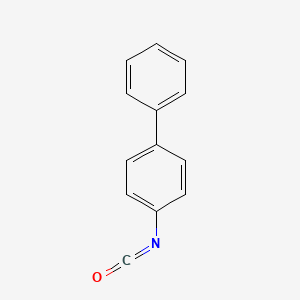
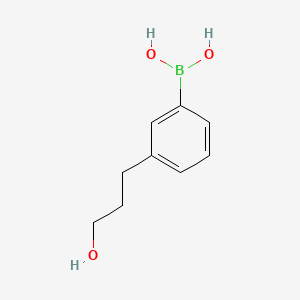
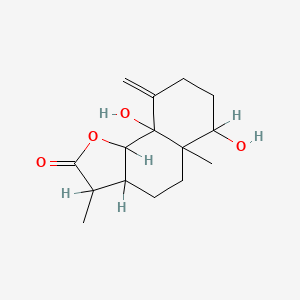
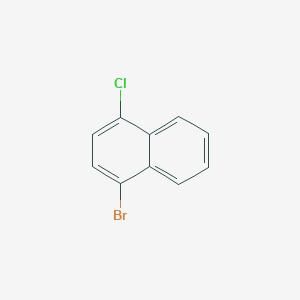
![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)
